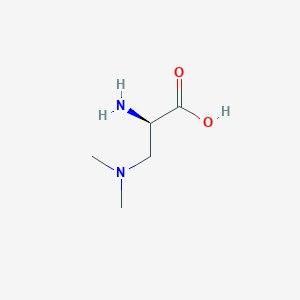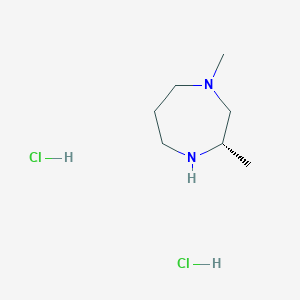
(3S)-1,3-dimethyl-1,4-diazepane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1,3-dimethyl-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,3-dimethyl-1,4-diazepane dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diaminopropane with formaldehyde and a methylating agent under acidic conditions to form the diazepane ring. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-1,3-dimethyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted diazepanes, depending on the specific reagents and conditions used.
Scientific Research Applications
(3S)-1,3-dimethyl-1,4-diazepane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3S)-1,3-dimethyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A parent compound with similar structural features but lacking the methyl groups.
1,4-Benzodiazepine: A well-known class of compounds with a benzene ring fused to the diazepane ring, widely used in medicine.
2,3,6,7-Tetrahydro-1,4-diazepine: Another diazepane derivative with different substitution patterns.
Uniqueness
(3S)-1,3-dimethyl-1,4-diazepane dihydrochloride is unique due to its specific stereochemistry and substitution pattern, which can impart distinct chemical and biological properties. Its methyl groups and stereochemistry can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
(3S)-1,3-dimethyl-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7-6-9(2)5-3-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |
InChI Key |
PJISCTBDKOFWAN-KLXURFKVSA-N |
Isomeric SMILES |
C[C@H]1CN(CCCN1)C.Cl.Cl |
Canonical SMILES |
CC1CN(CCCN1)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


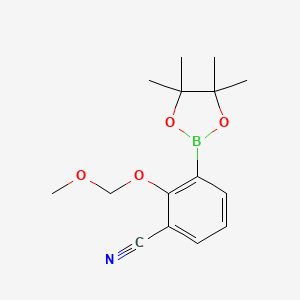
![3-Azabicyclo[4.1.0]heptan-1-amine dihydrochloride](/img/structure/B11752674.png)
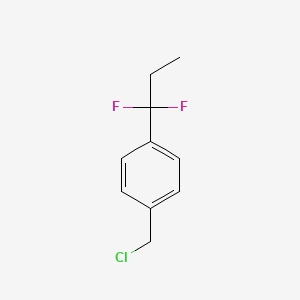
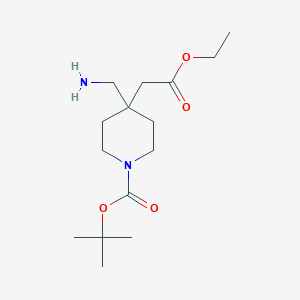

![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11752704.png)
![(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol](/img/structure/B11752711.png)
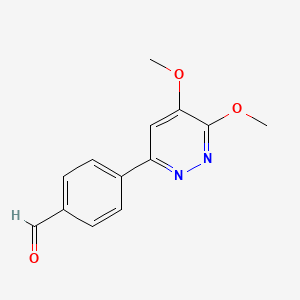
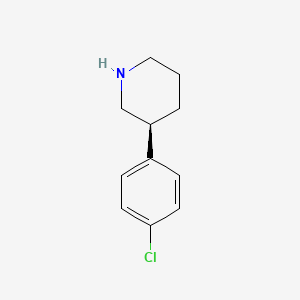
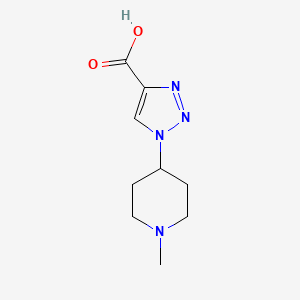
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B11752725.png)
![1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea](/img/structure/B11752735.png)
![Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11752749.png)
